molecular formula C24H25ClN6O3S B2772939 1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one CAS No. 893789-55-4

1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one

Cat. No.: B2772939
CAS No.: 893789-55-4
M. Wt: 513.01
InChI Key: SBUXBCAZUNKNCS-UHFFFAOYSA-N
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Description

1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chloro substituent, and a sulfonyl group attached to an ethylphenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the triazoloquinazoline core, the introduction of the chloro substituent, and the attachment of the sulfonyl group. Common synthetic routes may include:

    Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group.

    Attachment of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides and a base can be used to attach the sulfonyl group to the ethylphenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.

Scientific Research Applications

1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(3-{[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]amino}propyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-{7-Chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-piperidinecarboxamide: This compound shares a similar triazoloquinazoline core but differs in the substituents attached to the core.

    Ethyl 1-{7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}-3-piperidinecarboxylate: Another related compound with variations in the functional groups attached to the triazoloquinazoline core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[[7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O3S/c1-2-16-6-9-18(10-7-16)35(33,34)24-23-27-22(26-12-4-14-30-13-3-5-21(30)32)19-15-17(25)8-11-20(19)31(23)29-28-24/h6-11,15H,2-5,12-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXBCAZUNKNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCCN5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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